

BMS-986235 solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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Technical Support Center: BMS-986235 In Vivo Studies

This technical support center provides guidance for researchers and scientists on the solubility and preparation of **BMS-986235** for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-986235** and what is its primary mechanism of action?

A1: **BMS-986235**, also known as LAR-1219, is a potent, selective, and orally active agonist of the formyl peptide receptor 2 (FPR2).^{[1][2][3][4]} FPR2 activation is involved in stimulating the resolution of inflammation.^[5] In preclinical studies, **BMS-986235** has shown potential in preventing heart failure by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in resolving inflammation.

Q2: What are the recommended storage conditions for **BMS-986235**?

A2: For long-term storage, the solid powder form of **BMS-986235** should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Q3: Can I use **BMS-986235** for human therapeutic purposes?

A3: No, **BMS-986235** is intended for research use only and is not for human consumption or therapeutic use.

Q4: What are the key therapeutic areas being investigated for **BMS-986235**?

A4: **BMS-986235** has been investigated for its potential in preventing heart failure and mitigating restenosis following endovascular interventions. Its mechanism of promoting the resolution of inflammation makes it a candidate for diseases with a chronic inflammatory component.

Solubility Data

BMS-986235 is soluble in DMSO, which can then be used to prepare aqueous-based formulations for in vivo studies.

Solvent	Concentration	Notes
DMSO	100 mg/mL (276.75 mM)	Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results.
DMSO	10 mM	

In Vivo Preparation and Administration

Careful preparation of **BMS-986235** is crucial for successful in vivo experiments. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Working solutions for in vivo experiments should be freshly prepared on the day of use.

Vehicle Formulations for In Vivo Studies

Protocol	Vehicle Composition	Achievable Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.92 mM)
2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.92 mM)
3	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1.2 mg/mL (3.32 mM)
4	0.8% Tween-80 in Saline	3 mg/kg (for i.p. injection)

Experimental Protocols

Protocol 1: Preparation of 2.5 mg/mL **BMS-986235** in PEG300/Tween-80 Formulation

- Prepare a 25 mg/mL stock solution of **BMS-986235** in DMSO.
- To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
- Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and ensure it is homogenous.
- Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.

Protocol 2: Preparation of 1.2 mg/mL **BMS-986235** in SBE-β-CD Formulation

- Prepare a 12 mg/mL stock solution of **BMS-986235** in DMSO.
- To prepare 1 mL of the final working solution, add 100 µL of the 12 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
- Mix thoroughly until the solution is clear.

Administration Routes and Dosages in Animal Models

- Oral Administration (p.o.):

- In mice, a daily dose of 0.3 mg/kg for 24 days was used to study its effects on cardiac remodeling after myocardial infarction.
- Pharmacokinetic analysis in mice was performed using a single 1 mg/kg oral dose.
- Intraperitoneal Injection (i.p.):
 - In a mouse model of restenosis, a daily dose of 3 mg/kg was administered for 28 days.

Troubleshooting Guide

Issue: Precipitation or phase separation occurs during preparation of the in vivo formulation.

- Possible Cause: The compound may not be fully dissolved in the initial solvent or the co-solvents were not added sequentially.
- Solution: Gentle heating and/or sonication can be used to aid dissolution. Ensure that you start by creating a clear stock solution in DMSO before adding the other components of the vehicle one by one, with thorough mixing at each step.

Issue: Poor oral bioavailability is observed in pharmacokinetic studies.

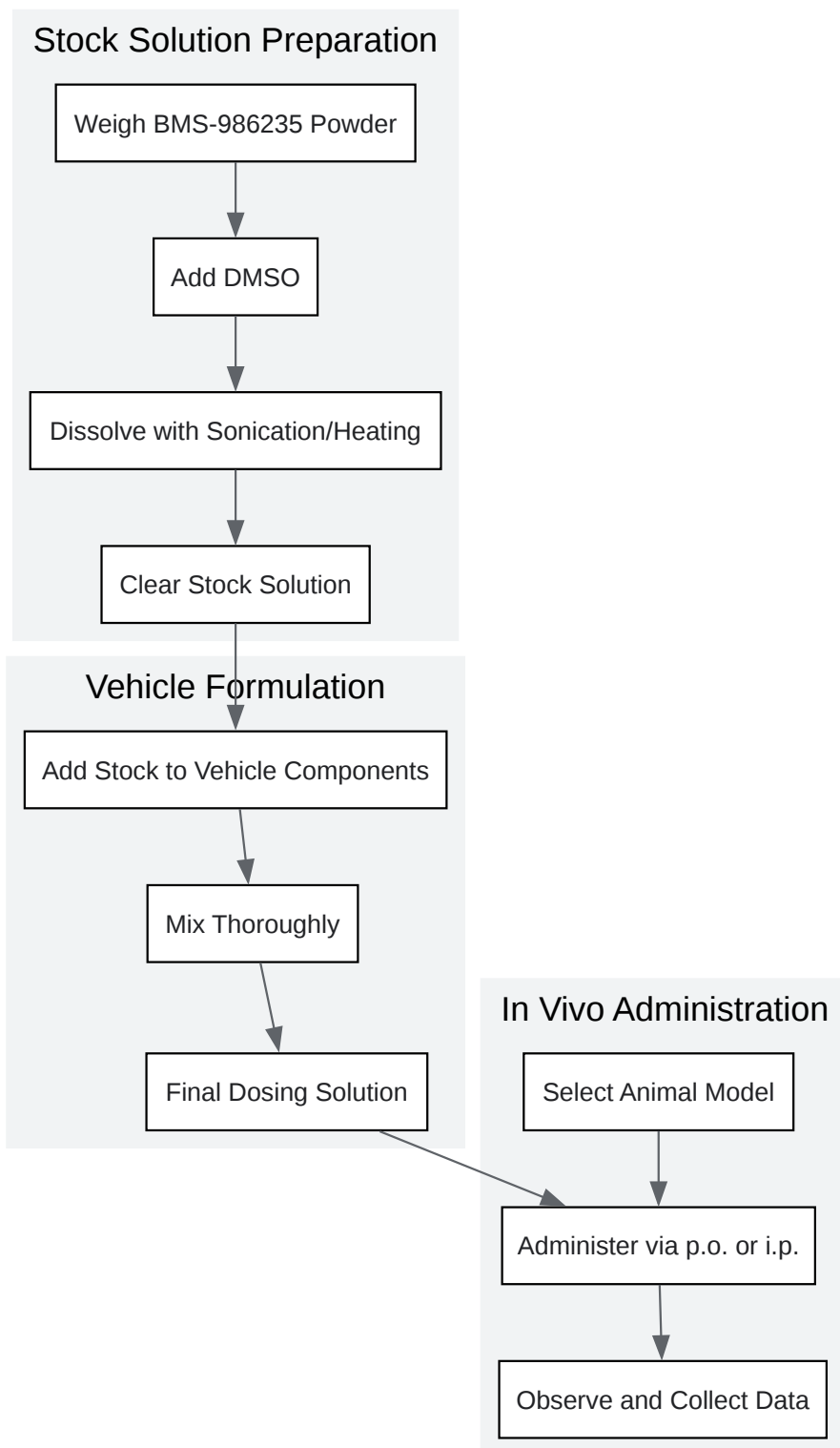
- Possible Cause: The chosen vehicle may not be optimal for absorption.
- Solution: Consider trying alternative vehicle formulations. For **BMS-986235**, formulations with PEG300 and Tween-80 or corn oil have been reported to achieve clear solutions at concentrations suitable for oral dosing. A reported oral bioavailability in mice was 24% with a 1 mg/kg dose.

Issue: Vehicle-related toxicity is suspected in the animal model.

- Possible Cause: The concentration of DMSO or other excipients may be too high.
- Solution: Always use the minimum amount of DMSO required to dissolve the compound. The provided protocols keep the final DMSO concentration at 10%. If toxicity is still a concern, consider alternative formulations or reducing the dosing volume.

Visualized Workflows and Pathways

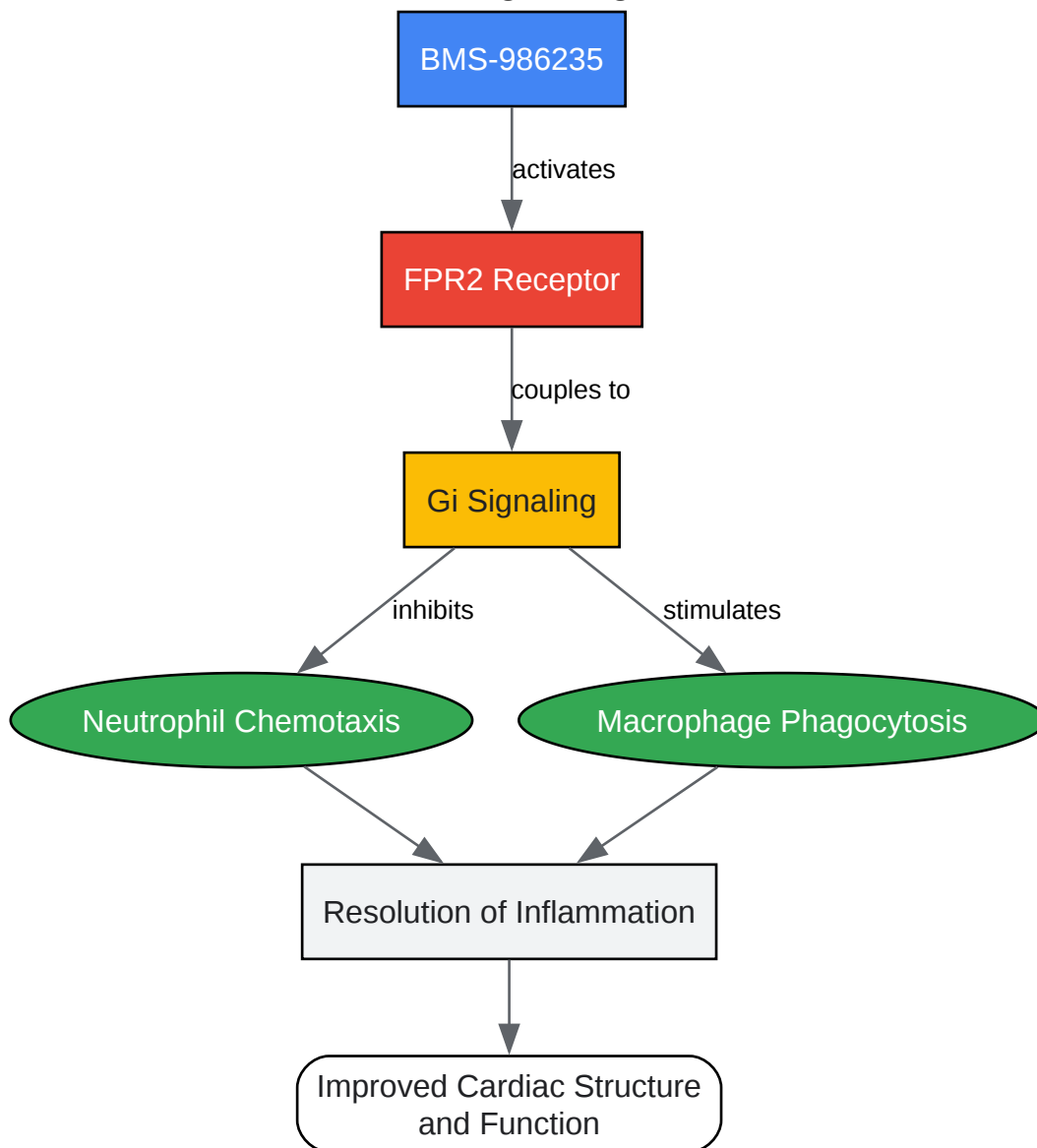
BMS-986235 In Vivo Preparation Workflow



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Caption: Workflow for preparing **BMS-986235** for in vivo studies.

BMS-986235 Signaling and Effects



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Caption: Simplified signaling pathway of **BMS-986235**.

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